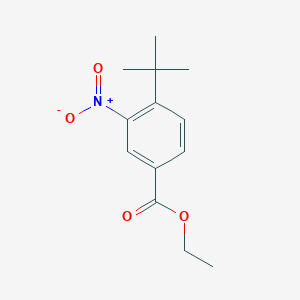

Ethyl 4-tert-butyl-3-nitrobenzoate

Description

Chemical Classification and Structural Significance within Aromatic Esters

Aromatic esters are a class of organic compounds with the general structure Ar-COO-R, where 'Ar' is an aromatic ring and 'R' is an alkyl or aryl group. nih.gov They are often formed through the reaction of an aromatic carboxylic acid with an alcohol. researchgate.net Ethyl 4-tert-butyl-3-nitrobenzoate fits this classification, with the aromatic part being a 4-tert-butyl-3-nitrophenyl group and the R group being an ethyl moiety.

The structural significance of this molecule arises from the interplay of its three key substituents:

Ethyl Ester Group (-COOEt): This functional group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions. clearsynth.com The ester linkage is also a site for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. nih.gov

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which significantly deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. clearsynth.comnih.gov Its presence is crucial for the electronic properties of the molecule.

tert-Butyl Group (-C(CH₃)₃): This is a large, sterically bulky alkyl group. It is an ortho-, para-directing group in electrophilic aromatic substitutions. However, its primary significance in a polysubstituted ring like this is often its steric hindrance, which can influence the regioselectivity of reactions by blocking access to adjacent positions.

The combination of these groups on the benzene ring—the bulky activating tert-butyl group and the deactivating nitro and ester groups—creates a unique electronic and steric environment that can be exploited in chemical synthesis.

Table 1: Physicochemical Properties of Ethyl 4-tert-butyl-3-nitrobenzoate

| Property | Value |

|---|---|

| CAS Number | 92042-08-5 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Chemical Name | ethyl 4-tert-butyl-3-nitrobenzoate |

| Synonyms | Ethyl 4-tert-butyl-3-nitrobenzoate |

Note: Data sourced from chemical supplier catalogs. Molecular weight is calculated from the molecular formula.

Academic Relevance as a Synthetic Target and Mechanistic Probe

While specific research focusing exclusively on Ethyl 4-tert-butyl-3-nitrobenzoate is not abundant, its academic relevance can be inferred from studies on closely related compounds and the known reactivity of its functional groups.

Nitrobenzoic acid derivatives are valuable starting materials for the synthesis of heterocyclic compounds that target important biological processes. nih.gov For instance, the synthesis of Ethyl 4-(tert-butylamino)-3-nitrobenzoate, a related molecule, has been reported, starting from Ethyl 4-fluoro-3-nitrobenzoate. nih.gov This highlights the role of the nitrobenzoate framework as a key intermediate. The nitro group in such compounds is particularly useful as it can be readily reduced to an amino group, opening up a wide range of further chemical modifications to build more complex molecules. researchgate.net

As a synthetic target , the preparation of Ethyl 4-tert-butyl-3-nitrobenzoate would likely involve either the nitration of ethyl 4-tert-butylbenzoate or the esterification of 4-tert-butyl-3-nitrobenzoic acid. The regioselectivity of the nitration would be an interesting synthetic challenge due to the competing directing effects of the tert-butyl (ortho, para) and ethyl ester (meta) groups.

As a mechanistic probe , this molecule is of interest due to the steric and electronic effects of its substituents. The bulky tert-butyl group adjacent to the nitro group can influence the planarity of the nitro group with respect to the benzene ring, which in turn can affect its electronic properties. Studies on the crystal structure of the related Ethyl 4-(tert-butylamino)-3-nitrobenzoate show that the nitro group is nearly coplanar with the benzene ring. nih.gov Investigating how the tert-butyl group in Ethyl 4-tert-butyl-3-nitrobenzoate affects reaction rates and mechanisms at the ester or nitro group would provide valuable insight into steric effects in aromatic systems.

Current Gaps and Future Directions in Nitro- and tert-Butyl-Substituted Benzoate (B1203000) Research

The current body of research on substituted nitrobenzoates is extensive, but specific investigations into compounds with the unique 4-tert-butyl-3-nitro substitution pattern are less common. This points to several potential areas for future research.

Current Gaps:

Limited Reaction Studies: There is a lack of published research detailing the reactivity of Ethyl 4-tert-butyl-3-nitrobenzoate. A systematic study of its behavior in various organic reactions (e.g., reduction of the nitro group, hydrolysis of the ester, further substitution on the ring) is needed.

No Application-Focused Research: While nitroaromatic compounds are used in various fields, from pharmaceuticals to materials science nih.gov, there is no specific applied research available for Ethyl 4-tert-butyl-3-nitrobenzoate. Its potential as a precursor for dyes, polymers, or biologically active molecules remains unexplored.

Physicochemical Characterization: Detailed experimental and computational studies on its spectroscopic, thermal, and electronic properties are not readily available.

Future Directions:

Exploring Synthetic Utility: Future work could focus on using Ethyl 4-tert-butyl-3-nitrobenzoate as a building block for novel heterocyclic systems or other complex organic molecules. The reduction of the nitro group to an amine would yield a trifunctional arene (amino, tert-butyl, ethyl ester) with significant potential for further elaboration.

Mechanistic Investigations: The compound is an excellent candidate for studying the interplay of steric and electronic effects in aromatic substitution reactions. Kinetic studies could quantify the influence of the tert-butyl group on the reactivity of the molecule.

Materials Science Applications: The rigid and well-defined structure of this molecule could make it a candidate for inclusion in liquid crystals or as a monomer for specialty polymers, once the ester or another group is suitably modified.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-tert-butyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSAGWGSTPOYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Reaction Mechanisms and Chemical Reactivity of Ethyl 4 Tert Butyl 3 Nitrobenzoate

Mechanistic Investigations of the Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a cornerstone of many synthetic pathways, providing access to a wide range of amino-benzoate derivatives.

The reduction of the nitro group on the aromatic ring to form ethyl 4-tert-butyl-3-aminobenzoate is a key transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation often employs platinum group metals on a support, such as palladium on carbon (Pd/C). researchgate.netresearchgate.net The reaction typically proceeds in a liquid phase with hydrogen gas. researchgate.net The mechanism is thought to follow the classical Haber-Lukashevich pathway, involving the sequential reduction of the nitro group to nitroso, then hydroxylamino, and finally to the amino group. researchgate.netresearchgate.netorientjchem.org The nature of the solvent can significantly influence the reaction rate and selectivity. orientjchem.org

Chemical reduction offers an alternative to catalytic hydrogenation. A notable method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution. orgsyn.org This system has been shown to be effective for the selective reduction of aromatic nitro compounds to their corresponding amines in good yields. orgsyn.org For instance, the reduction of ethyl 4-nitrobenzoate (B1230335) using this method yielded ethyl 4-aminobenzoate (B8803810) in 90% yield. orgsyn.org Other reducing agents like sodium dithionite (B78146) or thiourea (B124793) dioxide in an alkaline solution can also be used, although these may risk hydrolysis of the ester group. sciencemadness.org

The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the ethyl ester or other substituents on the aromatic ring.

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, atmospheric or higher pressure | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Indium-mediated Reduction | In, NH₄Cl | Ethanol/water, reflux | High selectivity for the nitro group | Indium is a relatively expensive reagent |

| Dithionite Reduction | Na₂S₂O₄ | Aqueous NaOH/NH₃ | Works well for water-soluble substrates | Potential for ester hydrolysis |

The strongly electron-withdrawing nature of the nitro group plays a pivotal role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group, as it can effectively stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. masterorganicchemistry.com

In the case of a precursor like ethyl 4-fluoro-3-nitrobenzoate, the fluorine atom at the 4-position is activated by the adjacent nitro group at the 3-position. This allows for displacement by nucleophiles. For example, the reaction with tert-butylamine (B42293) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) leads to the formation of ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.gov

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups like the nitro group. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com

Influence of para-tert-Butyl and ortho-Nitro Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in ethyl 4-tert-butyl-3-nitrobenzoate is significantly influenced by the electronic and steric effects of the para-tert-butyl and ortho-nitro substituents.

The tert-butyl group is generally considered an activating group in electrophilic aromatic substitution reactions. stackexchange.com It is an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.comchegg.com However, its large size can cause significant steric hindrance at the ortho positions, often leading to a preference for substitution at the para position. stackexchange.comvarsitytutors.com In the case of t-butylbenzene, nitration yields a mixture of ortho, meta, and para products, with the para isomer being the major product. stackexchange.com

The nitro group, on the other hand, is a strongly deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.orglibretexts.org Its powerful electron-withdrawing effect removes electron density from the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org The deactivating effect is most pronounced at the ortho and para positions, making the meta position the most likely site for substitution. libretexts.org

In ethyl 4-tert-butyl-3-nitrobenzoate, the directing effects of these two groups are in opposition. The tert-butyl group directs towards the positions ortho to it (positions 3 and 5), while the nitro group directs towards the position meta to it (position 5). The ester group is also a deactivating, meta-directing group. Therefore, any further electrophilic substitution on the ring would be significantly disfavored and complex to predict without experimental data.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

| -C(CH₃)₃ | Electron-donating (inductive, hyperconjugation) | ortho, para-director | Activating |

| -NO₂ | Electron-withdrawing (resonance, inductive) | meta-director | Deactivating |

| -COOEt | Electron-withdrawing (resonance, inductive) | meta-director | Deactivating |

Steric Hindrance and Electronic Effects on Electrophilic Attack

The orientation of substituents on the benzene (B151609) ring creates a unique landscape for electrophilic attack. Both steric hindrance and electronic effects play crucial roles in determining where an incoming electrophile will react.

The tert-butyl group is a bulky alkyl group that exerts a significant steric effect. youtube.com Its size hinders electrophilic attack at the positions ortho to it (C-3 and C-5). In this molecule, the C-3 position is already occupied by the nitro group. Therefore, the steric bulk of the tert-butyl group primarily discourages electrophiles from approaching the C-5 position. Electronically, alkyl groups like tert-butyl are considered electron-donating through an inductive effect (+I), which tends to activate the ring. lumenlearning.comlibretexts.org

The nitro group (-NO₂) is a strong electron-withdrawing group. libretexts.org It deactivates the aromatic ring towards electrophilic substitution through both a strong resonance effect (-R) and a strong inductive effect (-I). lumenlearning.comlibretexts.org This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

The ethyl carboxylate group (-CO₂Et) is also a deactivating group, withdrawing electron density from the ring via both resonance and inductive effects (-R, -I). lumenlearning.com This deactivation makes electrophilic attack less favorable.

Table 1: Summary of Steric and Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Steric Effect on Ring |

|---|---|---|---|

| -C(CH₃)₃ | 4 | +I (Donating, Activating) | High steric hindrance at C-3 and C-5 |

| -NO₂ | 3 | -I, -R (Withdrawing, Deactivating) | Moderate steric hindrance at C-2 and C-4 |

| -CO₂Et | 1 | -I, -R (Withdrawing, Deactivating) | Moderate steric hindrance at C-2 and C-6 |

Resonance and Inductive Effects on Ring Activation/Deactivation

The activation or deactivation of the benzene ring is governed by the net result of inductive and resonance effects of its substituents. libretexts.org

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org

-I Effect: The highly electronegative oxygen atoms in the nitro (-NO₂) and ethyl carboxylate (-CO₂Et) groups pull electron density away from the ring, deactivating it. libretexts.orgumd.edu

+I Effect: The tert-butyl group is electron-donating compared to the sp² carbons of the ring, pushing electron density into the ring and slightly activating it. lumenlearning.com

Resonance Effect (R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org

-R Effect: Both the nitro group and the ethyl carboxylate group can withdraw π electrons from the ring through resonance. This is illustrated by drawing resonance structures where a positive charge is placed on the aromatic ring at the ortho and para positions relative to these substituents. This withdrawal of electron density strongly deactivates the ring towards electrophilic attack. lumenlearning.comyoutube.com

+R Effect: The tert-butyl group does not have a resonance effect.

Table 2: Comparison of Substituent Effects on Ring Reactivity

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -C(CH₃)₃ | +I (Activating) | None | Activating | Ortho, Para |

| -NO₂ | -I (Deactivating) | -R (Deactivating) | Strongly Deactivating | Meta |

| -CO₂Et | -I (Deactivating) | -R (Deactivating) | Deactivating | Meta |

Theoretical Insights into Reaction Pathways and Transition States

While specific computational studies on the reaction pathways and transition states for Ethyl 4-tert-butyl-3-nitrobenzoate are not prominently available in the surveyed literature, theoretical principles can provide insight. Electrophilic aromatic substitution proceeds via a high-energy carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is the key to determining the reaction pathway.

The transition state leading to the arenium ion will resemble the intermediate itself. Therefore, factors that stabilize the arenium ion will lower the activation energy of the transition state and favor that reaction pathway.

Let's consider the possible sites for electrophilic attack on Ethyl 4-tert-butyl-3-nitrobenzoate: C-2, C-5, and C-6.

Attack at C-2: This position is ortho to the deactivating -CO₂Et group and meta to the deactivating -NO₂ group. The transition state would be significantly destabilized by the proximity to the electron-withdrawing ester group.

Attack at C-6: This position is ortho to the strongly deactivating -NO₂ group. The arenium ion intermediate would have one resonance form where the positive charge is directly adjacent to the positively polarized nitrogen of the nitro group, which is extremely unfavorable.

Attack at C-5: This position is meta to both deactivating groups (-CO₂Et and -NO₂). While still on a highly deactivated ring, attack at a meta position is generally favored for deactivating groups because the resulting arenium ion avoids placing a positive charge directly on the carbon atom bearing the deactivating substituent. libretexts.org However, this position is subject to significant steric hindrance from the adjacent tert-butyl group, which would raise the energy of the transition state. youtube.com

Table 3: Predicted Stability of Transition States for Electrophilic Attack

| Position of Attack | Key Electronic Factors | Key Steric Factors | Predicted Transition State Stability |

|---|---|---|---|

| C-2 | Ortho to -CO₂Et (unfavorable), Meta to -NO₂ (less unfavorable) | Moderate | Low |

| C-5 | Meta to -CO₂Et and -NO₂ (electronically most favored) | High hindrance from -C(CH₃)₃ (unfavorable) | Low to Very Low |

| C-6 | Ortho to -NO₂ (very unfavorable) | Moderate | Very Low |

Advanced Spectroscopic Characterization and Structural Analysis

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-tert-butyl-3-nitrobenzoate, ¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern on the aromatic ring and the identity of the ethyl and tert-butyl groups.

Assignment of Proton and Carbon Resonances in Complex Aromatic Systems

The ¹H NMR spectrum of Ethyl 4-tert-butyl-3-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and tert-butyl groups. The aromatic region will be particularly informative for confirming the 1,3,4-trisubstitution pattern.

Based on the analysis of related compounds, such as ethyl 4-nitrobenzoate (B1230335) and ethyl 3-nitrobenzoate, the following proton and carbon resonances can be predicted for Ethyl 4-tert-butyl-3-nitrobenzoate. researchgate.netchemicalbook.comchemicalbook.com

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (H-2) | ~8.3 | d | ~2.0 | 1H |

| Aromatic-H (H-5) | ~7.8 | d | ~8.5 | 1H |

| Aromatic-H (H-6) | ~8.1 | dd | ~8.5, 2.0 | 1H |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |

| -C(CH₃)₃ | ~1.4 | s | - | 9H |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-4 | ~150 |

| C-3 | ~148 |

| C-1 | ~133 |

| C-6 | ~130 |

| C-2 | ~125 |

| C-5 | ~124 |

| -OCH₂CH₃ | ~62 |

| -C(CH₃)₃ | ~35 |

| -C(CH₃)₃ | ~30 |

| -OCH₂CH₃ | ~14 |

The predicted chemical shifts are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, causing deshielding of the nearby aromatic protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, the tert-butyl group is electron-donating, leading to some shielding. The specific substitution pattern dictates the observed coupling constants between the aromatic protons, which is critical for confirming their relative positions.

Conformational Analysis via Advanced NMR Techniques

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies

The IR spectrum of Ethyl 4-tert-butyl-3-nitrobenzoate is expected to show strong absorptions corresponding to the carbonyl group of the ester, the nitro group, and the various C-H and C-C bonds. By comparing with the spectra of related molecules like ethyl 4-nitrobenzoate and ethyl 3-nitrobenzoate, the characteristic frequencies can be assigned. scirp.orgnist.govnist.govchemicalbook.com

Predicted Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| N=O stretch (asymmetric) | ~1530 | Strong |

| N=O stretch (symmetric) | ~1350 | Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-H bend (oop, aromatic) | 900-675 | Medium-Strong |

The strong absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, are also key diagnostic peaks.

Analysis of Molecular Vibrations and Conformations

While detailed Raman spectroscopic data for Ethyl 4-tert-butyl-3-nitrobenzoate is not widely published, Raman spectroscopy would complement the IR data. Theoretical calculations, often employed in conjunction with experimental vibrational spectroscopy, can provide a more in-depth analysis of the molecular vibrations and help to distinguish between different possible conformations. osti.gov For instance, the vibrational frequencies of the tert-butyl group could be sensitive to its rotational orientation.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure. The electron ionization (EI) mass spectrum of Ethyl 4-tert-butyl-3-nitrobenzoate would be expected to show a molecular ion peak corresponding to its molecular weight (251.28 g/mol ). chemspider.com

Predicted Key Fragments in the Mass Spectrum:

| m/z | Fragment Ion |

| 251 | [M]⁺ (Molecular Ion) |

| 236 | [M - CH₃]⁺ |

| 206 | [M - OCH₂CH₃]⁺ |

| 195 | [M - C₄H₉]⁺ |

| 178 | [M - NO₂ - CH₃]⁺ |

| 149 | [M - NO₂ - C₂H₅O]⁺ |

The fragmentation pattern would likely involve the loss of the ethyl group from the ester, the tert-butyl group, and the nitro group, providing further evidence for the presence of these functional groups and their connectivity within the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that helps to elucidate its structure. For Ethyl 4-tert-butyl-3-nitrobenzoate, the fragmentation pattern can be predicted based on the functional groups present: an ethyl ester, a tert-butyl group, and a nitro group attached to a benzene (B151609) ring.

Key expected fragmentation pathways would include:

Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the tert-butyl group ([M-57]⁺), as the resulting cation is stabilized by the aromatic ring. This is a common fragmentation pattern for tert-butyl substituted aromatic compounds. researchgate.net

Ester fragmentation: The ethyl ester group can undergo characteristic fragmentations, such as the loss of an ethoxy radical ([M-45]⁺) or ethylene (B1197577) via a McLafferty rearrangement if a gamma-hydrogen is available.

Nitro group fragmentation: The nitro group can lead to fragments corresponding to the loss of NO₂ ([M-46]⁺) or NO ([M-30]⁺).

Analysis of the relative abundances of these fragments in a mass spectrum would allow for a detailed confirmation of the molecule's structure.

X-ray Crystallography of Substituted Nitrobenzoates

While specific crystallographic data for Ethyl 4-tert-butyl-3-nitrobenzoate was not found, a closely related compound, Ethyl 4-(tert-butyl-amino)-3-nitrobenzoate, has been studied in detail, providing valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov

Solid-State Molecular Conformation and Packing

The study of Ethyl 4-(tert-butyl-amino)-3-nitrobenzoate reveals that the asymmetric unit of the crystal contains two crystallographically independent molecules. nih.gov In both molecules, the nitro group is nearly coplanar with the benzene ring, which is a common feature in para-substituted nitrobenzene (B124822) derivatives. researchgate.net This planarity is influenced by electronic effects and intermolecular interactions within the crystal lattice. researchgate.net The molecules are observed to stack along the b-axis in the crystal structure. nih.gov

| Crystal Data for Ethyl 4-(tert-butyl-amino)-3-nitrobenzoate | |

| Chemical Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0471 (5) |

| b (Å) | 6.6417 (2) |

| c (Å) | 30.0180 (9) |

| β (°) | 121.688 (2) |

| Volume (ų) | 2722.37 (14) |

| Z | 8 |

| Data from reference nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure Analysis

No dedicated studies on the quantum chemical analysis of Ethyl 4-tert-butyl-3-nitrobenzoate were identified in the public domain.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

There are no available Density Functional Theory (DFT) studies that specifically report on the molecular geometry and stability of Ethyl 4-tert-butyl-3-nitrobenzoate. While DFT is a common method for such analyses, as seen in studies of related molecules like ethyl 4-aminobenzoate (B8803810), no such calculations have been published for the title compound. researchgate.net

Research on the structurally similar compound, Ethyl 4-(tert-butylamino)-3-nitrobenzoate, has provided experimental crystallographic data, including details on its molecular geometry and intermolecular interactions. nih.govnih.gov However, this is experimental data for a different molecule and no computational DFT analysis was included in those publications.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

A search of scientific literature did not uncover any studies that apply Frontier Molecular Orbital (FMO) theory to predict the reactivity of Ethyl 4-tert-butyl-3-nitrobenzoate. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for understanding chemical reactivity, but it has not been publicly applied to this specific compound. materialsciencejournal.orgmyskinrecipes.com

Thermodynamic and Energetic Characterization

No information is publicly available regarding the thermodynamic and energetic characterization of Ethyl 4-tert-butyl-3-nitrobenzoate from computational models.

Calculation of Enthalpies of Formation and Reaction Energies

There are no published calculations for the enthalpy of formation or reaction energies for Ethyl 4-tert-butyl-3-nitrobenzoate.

Solvation Models and Environmental Effects on Energetics

No studies were found that employed solvation models to investigate the environmental effects on the energetics of Ethyl 4-tert-butyl-3-nitrobenzoate.

Simulations of Reaction Mechanisms and Catalysis

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Transition states (TS) represent the highest energy points along the reaction coordinate, acting as the critical saddle points that connect reactants to products. Locating these transition states is a primary objective in computational chemistry as their geometry and energy determine the activation barrier of a reaction.

For a reaction involving Ethyl 4-tert-butyl-3-nitrobenzoate, such as further nitration or other electrophilic substitutions, density functional theory (DFT) is a commonly employed method. researchgate.net The process of locating a transition state typically begins with an initial guess of its geometry, which can be informed by chemical intuition or by scanning the potential energy surface along a presumed reaction coordinate. Optimization algorithms are then used to locate the stationary point on the PES that corresponds to the transition state. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net

Once a transition state is successfully located and verified, Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. By following the IRC from the transition state in both forward and reverse directions, chemists can confirm that the located TS indeed connects the desired reactants and products. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, including bond breaking and formation. researchgate.net

For the electrophilic nitration of Ethyl 4-tert-butyl-3-nitrobenzoate, IRC analysis would trace the path from the Wheland intermediate (the arenium ion) back to the starting aromatic compound and the electrophile (NO₂⁺), and forward to the final product. masterorganicchemistry.commasterorganicchemistry.com This allows for a detailed examination of the structural evolution of the molecule during the reaction.

Table 1: Representative Data for Transition State Localization of Electrophilic Nitration

| Parameter | Description | Illustrative Value |

| Computational Method | The level of theory used for the calculation. | DFT (B3LYP) |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-311+G(d,p) |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15 - 25 kcal/mol |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate at the transition state. | -200 to -400 cm⁻¹ |

Note: The values presented in this table are illustrative and based on typical computational studies of electrophilic aromatic substitution on substituted nitrobenzenes. They are not experimental values for Ethyl 4-tert-butyl-3-nitrobenzoate.

Prediction of Reaction Selectivity and Rate Constants

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of Ethyl 4-tert-butyl-3-nitrobenzoate, which already has three substituents on the benzene (B151609) ring, any further substitution will be directed to the remaining open positions. The existing tert-butyl, nitro, and ethyl benzoate (B1203000) groups exert electronic and steric effects that influence the position of the next incoming electrophile.

The tert-butyl group is an ortho-, para-directing activator, while the nitro and ethyl benzoate groups are meta-directing deactivators. The interplay of these directing effects determines the regioselectivity of subsequent reactions. By calculating the activation energies for the formation of all possible Wheland intermediates, the most likely substitution position can be predicted. The pathway with the lowest activation energy will be the most favored kinetically. icm.edu.pl

Theoretical calculations can also provide estimates of reaction rate constants. According to transition state theory, the rate constant (k) is related to the Gibbs free energy of activation (ΔG‡). By calculating ΔG‡ for a given reaction pathway, an approximate rate constant can be determined. While the absolute prediction of rate constants can be challenging and often requires high-level computational methods, the relative rates of competing reaction pathways can be predicted with good accuracy. chemrxiv.org This allows for a comparison of the likelihood of different products forming under a given set of reaction conditions.

For Ethyl 4-tert-butyl-3-nitrobenzoate, computational models can predict whether a subsequent electrophilic attack is more likely to occur at the C5 or C6 position, based on the calculated activation barriers for each pathway. These predictions are invaluable for designing synthetic routes and understanding reaction outcomes.

Table 2: Predicted Relative Energies for Electrophilic Attack on Ethyl 4-tert-butyl-3-nitrobenzoate

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C2 (ortho to ester, meta to nitro) | Highest | Unlikely |

| C5 (meta to ester, ortho to nitro) | Lower | Possible |

| C6 (ortho to ester, meta to nitro) | Lowest | Most Likely |

Note: The relative energy values are qualitative predictions based on established principles of electrophilic aromatic substitution and are intended for illustrative purposes. Actual values would require specific DFT calculations.

Synthesis and Chemical Transformations of Ethyl 4 Tert Butyl 3 Nitrobenzoate Analogues and Derivatives

Systematic Structural Modifications of the Ester Group

The ethyl ester group in Ethyl 4-tert-butyl-3-nitrobenzoate is a key functional handle that can be readily modified through several classical and modern chemical reactions. These transformations allow for the introduction of a wide variety of other functional groups, thereby altering the molecule's physical and chemical properties.

Common Ester Transformations:

Hydrolysis: The ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 4-tert-butyl-3-nitrobenzoic acid. Basic hydrolysis, or saponification, is typically irreversible and is a cornerstone of ester chemistry. numberanalytics.combritannica.com

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a homologous series of esters (e.g., methyl, propyl, or benzyl (B1604629) 4-tert-butyl-3-nitrobenzoate), which can be used to fine-tune properties like solubility and metabolic stability. britannica.comnih.gov The rate of hydrolysis can be influenced by the size of the alkyl group. nih.gov

Amidation: The ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary or secondary amine, a reaction known as ammonolysis. wikipedia.org This transformation provides access to a diverse range of N-substituted amides.

Reduction: The ester group can be reduced to a primary alcohol, (4-tert-butyl-3-nitrophenyl)methanol, using strong reducing agents like lithium aluminum hydride. numberanalytics.com This converts the planar ester group into a tetrahedral alcohol moiety.

Grignard Reaction: Reaction with an excess of a Grignard reagent transforms the ester into a tertiary alcohol. wikipedia.org

Advanced Ester Modifications: More recent developments in transition-metal catalysis have opened up new, unconventional pathways for ester modification:

Decarbonylative Coupling: The ester group can function as a leaving group in various cross-coupling reactions catalyzed by metals like nickel or palladium. acs.orgresearchgate.net This allows the ester's C(acyl)-O bond to be cleaved and replaced with a new bond to carbon, phosphorus, or other atoms.

Ester Dance Reaction: An unprecedented palladium-catalyzed reaction has been described where an ester group can translocate from one carbon to an adjacent one on an aromatic ring. researchgate.netnih.gov This "ester dance" could potentially be applied to create regioisomers of the parent compound that are otherwise difficult to synthesize.

Table 1: Summary of Ester Group Modifications

| Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (COOR') |

| Amidation | NH₃, R'NH₂, or R'R"NH | Amide (CONR'R") |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol |

| Grignard Reaction | Excess R'MgBr then H₂O | Tertiary Alcohol |

| Decarbonylative Coupling | Ni or Pd catalyst, Nucleophile | Aryl-Nucleophile |

| Ester Dance | Pd catalyst | Isomeric Ester |

Chemical Derivatization of the Nitro Group for Diverse Functionalities

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be converted into a range of other functionalities, most notably the amino group. This transformation is fundamental, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations in aromatic chemistry. masterorganicchemistry.comwikipedia.org The resulting amine, 3-amino-4-tert-butylbenzoate, is a crucial intermediate for the synthesis of various derivatives and heterocyclic systems.

A variety of methods are available for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though Raney nickel can also be used, particularly if avoiding dehalogenation in other parts of the molecule is necessary. commonorganicchemistry.com

Metal-Acid Systems: The reduction can be effectively carried out using easily oxidized metals in the presence of an acid. masterorganicchemistry.comcsbsju.edu Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.comcsbsju.edu The use of iron is often preferred due to its milder nature and environmental friendliness.

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com For substrates that are sensitive to acid or catalytic hydrogenation, sodium sulfide (B99878) (Na₂S) can be an effective alternative for reducing aromatic nitro groups. commonorganicchemistry.com Sulfurated sodium borohydride (B1222165) has also been shown to reduce aromatic nitro compounds to amines in high yields without affecting other functional groups like esters. cdnsciencepub.com

Under certain conditions, the reduction can be stopped at intermediate stages. For instance, using reagents like zinc dust with ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Key Features |

|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Clean, high yield; can also reduce other groups (alkenes, alkynes). commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic aqueous solution | Inexpensive, effective, and widely used in industry. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | HCl, solvent (e.g., EtOH) | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Zn/AcOH | Acetic acid | Provides a mild method for reduction. commonorganicchemistry.com |

| NaBH₂S₃ | THF | High yields, does not affect ester groups. cdnsciencepub.com |

Modifications to the tert-Butyl Substituent

The tert-butyl group is a bulky, sterically hindering alkyl substituent characterized by its chemical robustness. fiveable.me It lacks benzylic protons, making it resistant to oxidation reactions that commonly affect other alkylbenzenes (e.g., toluene (B28343) or ethylbenzene). Its primary influence on the chemistry of Ethyl 4-tert-butyl-3-nitrobenzoate is steric and electronic.

Steric Hindrance: The significant size of the tert-butyl group sterically hinders the adjacent ortho position (position 5 on the ring). ucalgary.canumberanalytics.com This steric shield makes electrophilic attack at the ortho position less favorable, leading to a higher proportion of substitution at the para position (relative to the tert-butyl group). numberanalytics.comstackexchange.com

Electronic Effects: As an alkyl group, the tert-butyl group is a weak activating group and an ortho-, para-director in electrophilic aromatic substitution. stackexchange.com It donates electron density to the ring through an inductive effect.

Solubility: The introduction of a tert-butyl group onto an aromatic system can improve the solubility of the compound in organic solvents, which can be advantageous in synthesis. acs.org

Direct chemical modification of the tert-butyl group itself is challenging due to the high bond dissociation energy of its C-H bonds and its steric congestion. chemrxiv.org

Dealkylation/Transalkylation: Removal or migration of the tert-butyl group can sometimes be achieved under harsh Friedel-Crafts conditions, but these reactions often lack selectivity and may not be practical for complex molecules. nih.gov

C-H Functionalization: While historically difficult, recent advances in catalysis have shown that it is possible to perform selective hydroxylation of sterically congested primary C-H bonds within a tert-butyl group using specific manganese-based catalysts. chemrxiv.org This cutting-edge chemistry could potentially allow for the conversion of the inert tert-butyl group into a more versatile primary alcohol functionality.

Table 3: Characteristics of the tert-Butyl Substituent

| Feature | Description | Consequence for Synthesis |

|---|---|---|

| Size | Large and bulky | Sterically hinders the adjacent ortho position, favoring para substitution. numberanalytics.com |

| Electronics | Weakly electron-donating (inductive effect) | Acts as an ortho-, para-director for electrophilic substitution. stackexchange.com |

| Chemical Inertness | No benzylic protons, strong C-H bonds | Resistant to common benzylic oxidation. Direct modification is difficult. chemrxiv.org |

| Solubility | Lipophilic | Can enhance solubility in non-polar organic solvents. acs.org |

Incorporation into Polycyclic and Heterocyclic Frameworks

Ethyl 4-tert-butyl-3-nitrobenzoate and its derivatives are valuable precursors for constructing more complex molecular architectures, particularly fused heterocyclic and polycyclic ring systems. nih.gov The key synthetic step enabling this is the reduction of the nitro group to an amine, as discussed in section 6.2. The resulting product, ethyl 3-amino-4-tert-butylbenzoate, possesses two functional groups—an amine and an ester—in a 1,2-relationship on the aromatic ring, which is an ideal arrangement for cyclization reactions.

Furthermore, the initial compound can be used to synthesize intermediates like Ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.govnih.gov Subsequent reduction of the nitro group in this molecule yields ethyl 3-amino-4-(tert-butylamino)benzoate, a substituted phenylenediamine derivative that is a versatile building block for various N-heterocycles.

Examples of Heterocycle Synthesis:

Benzimidazoles: The diamine derivative can be condensed with carboxylic acids (or their derivatives like aldehydes or orthoesters) under acidic conditions to form substituted benzimidazoles. The tert-butyl group would be retained on the final heterocyclic framework.

Quinoxalines: Reaction of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, would lead to the formation of a quinoxaline (B1680401) ring system.

Phenazines: Condensation with catechols can be used to construct phenazine (B1670421) derivatives.

Quinolinones: The ethyl 3-amino-4-tert-butylbenzoate intermediate could potentially undergo intramolecular cyclization or react with diketene (B1670635) or β-ketoesters in reactions like the Conrad-Limpach synthesis to form substituted quinolinone systems.

The synthesis of polycyclic aromatic hydrocarbons can also be envisioned. For instance, the amino group can be converted into a diazonium salt, which can then participate in intramolecular cyclization reactions (e.g., the Pschorr reaction) if a suitable aryl group is attached. More modern transition-metal-catalyzed cycloisomerization reactions provide another powerful tool for building polycyclic frameworks from appropriately substituted aromatic precursors. nih.gov These strategies demonstrate how the functional groups of Ethyl 4-tert-butyl-3-nitrobenzoate can be strategically manipulated to build significant molecular complexity.

Applications in Advanced Organic Synthesis and Methodology Development

Ethyl 4-tert-butyl-3-nitrobenzoate as a Synthon in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. While specific literature examples detailing the use of Ethyl 4-tert-butyl-3-nitrobenzoate as a primary synthon in MCRs are not extensively documented, its structural features suggest its potential utility in this area. Nitroaromatic compounds, in general, can participate in various MCRs. For instance, the nitro group can be reduced in situ to an amino group, which can then react with other components.

The presence of the ester and the potential for the nitro group to be transformed into a reactive amine functionality make Ethyl 4-tert-butyl-3-nitrobenzoate a candidate for MCRs that lead to the formation of heterocyclic structures. For example, a hypothetical MCR could involve the reduction of the nitro group to an amine, which then participates in a reaction with a ketone and an isocyanide (a Passerini or Ugi-type reaction) to generate complex amide derivatives. Further research is needed to explore and establish the role of this specific compound as a versatile synthon in the realm of multicomponent reaction design.

Investigation of Steric and Electronic Effects in Reaction Design

The chemical behavior of Ethyl 4-tert-butyl-3-nitrobenzoate is significantly influenced by the interplay of steric and electronic effects originating from its substituents.

Steric Effects: The most prominent steric feature of the molecule is the bulky tert-butyl group. This group, positioned at C-4, exerts considerable steric hindrance, which can direct incoming reagents to specific positions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the tert-butyl group can hinder attack at the adjacent C-3 and C-5 positions, thereby influencing the regioselectivity of the reaction. This steric shielding can be strategically employed to favor the formation of specific isomers that might be difficult to obtain through other synthetic routes.

The following table summarizes the expected directing effects of the substituents on an electrophilic aromatic substitution reaction:

| Substituent | Position | Electronic Effect | Steric Effect | Expected Directing Influence |

| Ethyl Benzoate (B1203000) | C-1 | Electron-withdrawing, Deactivating | Moderate | Meta-directing (to C-3 and C-5) |

| Nitro | C-3 | Strongly electron-withdrawing, Deactivating | Moderate | Meta-directing (to C-5) |

| tert-Butyl | C-4 | Electron-donating, Activating | High | Ortho- and Para-directing (to C-3 and C-5) |

Contribution to the Development of New Protecting Group Strategies

Protecting groups are essential tools in organic synthesis, allowing for the selective modification of multifunctional molecules. organic-chemistry.org The chemical functionalities present in Ethyl 4-tert-butyl-3-nitrobenzoate offer potential for the development of novel protecting group strategies.

The nitro group itself can be considered a precursor to a protecting group. For example, reduction of the nitro group to an amine would yield Ethyl 3-amino-4-tert-butylbenzoate. This resulting amino group could then be transformed into a variety of protecting groups for other functionalities. More directly, the nitro group can be part of a protecting group that is cleavable under specific conditions. For instance, nitrobenzyl-based protecting groups are known to be removable via photolysis or reduction. nih.gov

A hypothetical protecting group strategy could involve the modification of the nitro group of Ethyl 4-tert-butyl-3-nitrobenzoate to create a new protecting group for alcohols or amines. The stability of this new group would be influenced by the electronic environment of the substituted benzene (B151609) ring. The bulky tert-butyl group could also play a role in the stability and cleavage of such a protecting group by sterically hindering access to the cleavage site. While direct applications of this specific molecule in this context are yet to be reported, its structure provides a foundation for the rational design of new protective strategies.

Role in the Synthesis of Mechanistic Probes for Chemical Studies

Substituted aromatic compounds are often employed as mechanistic probes to elucidate the pathways of chemical reactions. The distinct electronic and steric properties of Ethyl 4-tert-butyl-3-nitrobenzoate make it a potential candidate for such studies.

For example, by systematically varying the substituents on the aromatic ring and observing the effect on reaction rates and product distributions, chemists can gain insights into the transition state of a reaction. The presence of the bulky tert-butyl group can be used to probe the steric requirements of a reaction mechanism. Similarly, the strong electron-withdrawing nitro group can be used to investigate the electronic demands of a reaction.

Although specific studies employing Ethyl 4-tert-butyl-3-nitrobenzoate as a mechanistic probe are not prevalent in the current literature, its structure lends itself to such applications. For instance, it could be used in studies of nucleophilic aromatic substitution, where the rate of displacement of a leaving group at another position on the ring would be influenced by the combined steric and electronic effects of the existing substituents. This would provide valuable data for understanding the intricate details of reaction mechanisms.

Q & A

Q. What are the common synthetic routes for Ethyl 4-tert-butyl-3-nitrobenzoate, and what methodological considerations are critical for reproducibility?

Ethyl 4-tert-butyl-3-nitrobenzoate can be synthesized via esterification or hydrolysis of precursor compounds. For example, hydrolysis of ethyl 4-(tert-butylamino)-3-nitrobenzoate with KOH in aqueous ethanol (3:1 v/v) under reflux for 3 hours yields the corresponding benzoic acid derivative, which can be further modified . Another route involves sodium hydride (NaH) in tetrahydrofuran (THF) as a base for deprotonation, followed by nucleophilic substitution or condensation reactions . Key considerations include solvent purity (e.g., anhydrous THF), reaction temperature control (reflux vs. room temperature), and stoichiometric ratios to minimize side products.

Q. What purification techniques are recommended for isolating Ethyl 4-tert-butyl-3-nitrobenzoate, and how do solvent choices impact yield?

Recrystallization using hot ethyl acetate is effective for isolating crystalline products, as demonstrated in the purification of 4-tert-butylamino-3-nitrobenzoic acid derivatives . Dichloromethane washes can remove hydrophobic impurities, while acidification (e.g., HCl) precipitates the target compound from aqueous layers. Solvent selection must balance solubility (e.g., ethyl acetate for polar intermediates) and volatility for easy removal under reduced pressure.

Q. How is the structural integrity of Ethyl 4-tert-butyl-3-nitrobenzoate validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, refinement of H-atom positions using a riding model (C–H = 0.93–0.96 Å) and free refinement of O/N-bound hydrogens via Fourier maps ensure accurate structural determination . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and nitro group orientation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and tert-butyl groups in Ethyl 4-tert-butyl-3-nitrobenzoate under basic conditions?

The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. In alkaline environments, the ester group undergoes hydrolysis to carboxylic acids, as seen in the conversion of ethyl 4-(tert-butylamino)-3-nitrobenzoate to 4-tert-butylamino-3-nitrobenzoic acid . Steric hindrance from the tert-butyl group may slow nucleophilic attacks, requiring prolonged reflux or higher temperatures.

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Discrepancies in NMR spectra often arise from dynamic processes (e.g., rotational barriers in tert-butyl groups) or paramagnetic impurities. Variable-temperature NMR can clarify splitting patterns by slowing rotational motion. For instance, the tert-butyl group’s three equivalent methyl protons may exhibit unexpected splitting due to crystal packing effects, resolved via single-crystal X-ray diffraction .

Q. What strategies optimize reaction yields in the synthesis of Ethyl 4-tert-butyl-3-nitrobenzoate derivatives under solvent-free or catalytic conditions?

Solvent-free synthesis using iodine catalysts (e.g., for β-keto esters) reduces side reactions and improves atom economy . Rhodium-catalyzed transannulations with bisphosphines and epoxides enhance diastereoselectivity in complex derivatives . Reaction monitoring via TLC or in situ IR ensures timely quenching to prevent over-hydrolysis or decomposition.

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what storage protocols are advised?

Nitroaromatic compounds are prone to photodegradation; storage in amber vials at 2–8°C is recommended. Thermal stability tests (TGA/DSC) can identify decomposition thresholds (e.g., nitro group elimination above 150°C). Accelerated aging studies in acidic/alkaline buffers assess hydrolytic stability, guiding formulation for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.